molecular formula C34H62O6 B14330770 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL CAS No. 106705-43-5

14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL

Cat. No.: B14330770
CAS No.: 106705-43-5
M. Wt: 566.9 g/mol
InChI Key: HHOQTVCGPMJGFJ-UHFFFAOYSA-N
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Description

14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is a complex organic compound characterized by its long aliphatic chain and multiple ether linkages. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL typically involves the reaction of 2-octadecylphenol with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated phenolic derivatives.

Scientific Research Applications

14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is primarily based on its ability to interact with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, while the ether linkages provide flexibility and stability. This interaction can modulate membrane fluidity and permeability, making it useful in various biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-Dioctadecyl diphenyl ether
  • Octadecyl 4-formylbenzoate
  • 1,4-Benzenediol, 2-octadecyl-

Uniqueness

14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL stands out due to its multiple ether linkages, which provide enhanced flexibility and stability compared to other similar compounds. This unique structure allows for more versatile applications, particularly in the fields of drug delivery and membrane studies.

Properties

CAS No.

106705-43-5

Molecular Formula

C34H62O6

Molecular Weight

566.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-octadecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C34H62O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-21-18-19-22-34(33)40-32-31-39-30-29-38-28-27-37-26-25-36-24-23-35/h18-19,21-22,35H,2-17,20,23-32H2,1H3

InChI Key

HHOQTVCGPMJGFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO

Origin of Product

United States

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